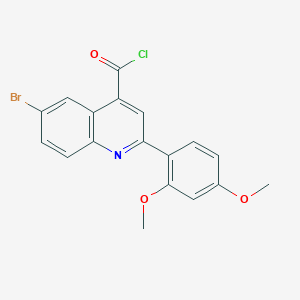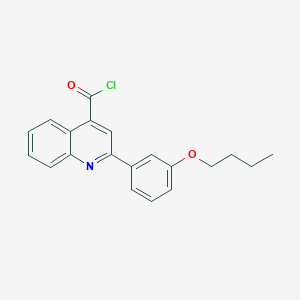
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate
Overview
Description
“2-Chloro-5-nitropyridine” is a halogenated heterocycle . It’s an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .
Synthesis Analysis
Efficient synthetic routes to compounds like “2-amino-5-chloro-3-pyridinecarboxaldehyde” and “5-amino-2-chloro-4-pyridinecarboxaldehyde” are reported. Both compounds are important substrates in the synthesis of naphthyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-nitropyridine” is C5H3ClN2O2 . The molecular weight is 158.54 .Physical And Chemical Properties Analysis
“2-Chloro-5-nitropyridine” is a powder with a melting point of 105-108 °C (lit.) . It’s soluble in hot methanol but insoluble in water .Scientific Research Applications
Agrochemical Industry
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate: is a compound that can be utilized in the agrochemical industry due to its pyridine moiety. Pyridine derivatives are known to play a significant role in the development of new agrochemicals, particularly as intermediates in the synthesis of pesticides . The nitro group and chloro substituents on the pyridine ring can contribute to the biological activity of the final agrochemical product, potentially enhancing its efficacy against pests.
Pharmaceutical Research
In pharmaceutical research, this compound could serve as a precursor in the synthesis of various drugs. The presence of a nitropyridin moiety is common in molecules that exhibit pharmacological activities. Therefore, this compound might be valuable in the development of new medications, especially where the nitropyridin structure is a required feature for biological activity .
Material Science
The compound’s potential applications in material science stem from its structural properties, which could be beneficial in the synthesis of advanced materials. For instance, the nitropyridin group could be involved in creating polymers or coatings with specific characteristics, such as increased thermal stability or unique electronic properties .
Environmental Science
In environmental science, “Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate” may be used as a standard or reference compound in environmental monitoring and degradation studies. Its unique chemical signature allows it to be detected and measured in various environmental samples, aiding in the study of pollution and chemical dispersal .
Biochemistry
Biochemically, this compound could be important in studying enzyme-substrate interactions, especially if the compound is a substrate or inhibitor of enzymes that interact with pyridine derivatives. It could also be used in assays to measure enzyme activity or in the design of enzyme-based sensors .
Pharmacology
In pharmacology, the compound could be used to study its interaction with biological targets, such as receptors or ion channels that are known to bind pyridine derivatives. This can help in understanding the compound’s pharmacokinetics and pharmacodynamics, which are crucial for drug development .
Veterinary Medicine
Similar to its applications in human medicine, this compound could also be explored for veterinary uses. The nitropyridin moiety might be beneficial in creating veterinary drugs that require this specific structure for treating diseases in animals .
Functional Materials
Lastly, the compound’s role in the synthesis of functional materials cannot be overlooked. Its chemical structure could be key in developing materials with specific functions, such as catalysis, energy storage, or as part of electronic devices .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFDBOEONYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703825 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate | |
CAS RN |
800401-66-5 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)




![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)